molecular formula C17H18N2O2 B562146 N-(4-Methoxybenzyl)cotinine CAS No. 887406-85-1

N-(4-Methoxybenzyl)cotinine

Cat. No.: B562146
CAS No.: 887406-85-1
M. Wt: 282.343
InChI Key: ZEFMKQDDUPKIII-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)cotinine is a derivative of cotinine, which is a primary metabolite of nicotine. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of cotinine. It has a molecular formula of C17H18N2O2 and a molecular weight of 282.34 g/mol . This compound is primarily used in research settings, particularly in studies related to nicotine metabolism and its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)cotinine typically involves the reaction of cotinine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzyl)cotinine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the cotinine moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Methoxybenzyl)cotinine has several applications in scientific research:

Comparison with Similar Compounds

    Cotinine: The parent compound, which is a primary metabolite of nicotine.

    N-Methylcotinine: Another derivative of cotinine with a methyl group attached to the nitrogen atom.

    N-(4-Hydroxybenzyl)cotinine: A similar compound with a hydroxyl group instead of a methoxy group.

Uniqueness: N-(4-Methoxybenzyl)cotinine is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other cotinine derivatives .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-15-6-4-13(5-7-15)12-19-16(8-9-17(19)20)14-3-2-10-18-11-14/h2-7,10-11,16H,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFMKQDDUPKIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(CCC2=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662076
Record name 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-85-1
Record name 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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